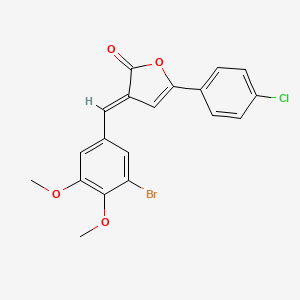
N~1~,N~1~-dibenzyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~-dibenzyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DBFG, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DBFG belongs to the class of glycine receptor antagonists and has been shown to exhibit promising pharmacological properties.
Mécanisme D'action
N~1~,N~1~-dibenzyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a competitive antagonist of the glycine receptor, which is a ligand-gated ion channel that plays a critical role in the regulation of neuronal excitability. By blocking the glycine receptor, N~1~,N~1~-dibenzyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide reduces the influx of chloride ions into the cell, leading to a decrease in neuronal activity and inhibition of neurotransmitter release.
Biochemical and Physiological Effects:
N~1~,N~1~-dibenzyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to exhibit potent inhibitory activity against the glycine receptor, leading to a decrease in neuronal activity and inhibition of neurotransmitter release. This results in a range of physiological effects, including anti-inflammatory and analgesic effects. N~1~,N~1~-dibenzyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to exhibit anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N~1~,N~1~-dibenzyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its potent inhibitory activity against the glycine receptor, which makes it a valuable tool for studying the role of this receptor in neuronal excitability and neurotransmitter release. However, one of the limitations of using N~1~,N~1~-dibenzyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N~1~,N~1~-dibenzyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of more potent and selective glycine receptor antagonists based on the structure of N~1~,N~1~-dibenzyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide. Another potential direction is the investigation of the potential therapeutic applications of N~1~,N~1~-dibenzyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide in the treatment of neurological disorders such as epilepsy, schizophrenia, and chronic pain. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-inflammatory and analgesic effects of N~1~,N~1~-dibenzyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide.
Méthodes De Synthèse
The synthesis of N~1~,N~1~-dibenzyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves a multi-step process that begins with the reaction of 2-fluorobenzylamine with benzyl chloroformate to form N-benzyl-2-fluorobenzylcarbamate. This intermediate is then reacted with phenylsulfonyl chloride to form N-benzyl-N-(2-fluorophenyl)-N-(phenylsulfonyl)glycine methyl ester. Finally, the methyl ester is deprotected with lithium hydroxide to form the desired product, N~1~,N~1~-dibenzyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide.
Applications De Recherche Scientifique
N~1~,N~1~-dibenzyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against the glycine receptor, which is a key target for the treatment of several neurological disorders such as epilepsy, schizophrenia, and chronic pain. N~1~,N~1~-dibenzyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory pain.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-2-fluoroanilino]-N,N-dibenzylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN2O3S/c29-26-18-10-11-19-27(26)31(35(33,34)25-16-8-3-9-17-25)22-28(32)30(20-23-12-4-1-5-13-23)21-24-14-6-2-7-15-24/h1-19H,20-22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNZFUBONMLARS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CN(C3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dibenzyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-allyl-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6121863.png)
![2-{4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6121867.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-6-methyl-4-oxo-N-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B6121877.png)
![N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methoxy-2-phenylacetamide](/img/structure/B6121892.png)
![methyl 2-[(cyclobutylcarbonyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B6121897.png)
![2-methyl-5-[(3-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]pyridine](/img/structure/B6121902.png)
![2-[(1-naphthylmethyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6121905.png)
![3-bromo-4-ethoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B6121909.png)

![N-[4-(1H-imidazol-1-yl)benzyl]acetamide](/img/structure/B6121925.png)
![7-chloro-3,5-dimethyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B6121931.png)
![1-(2-chlorobenzyl)-N-methyl-N-[4-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6121939.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-6-oxo-3-[3-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydro-4-pyrimidinecarboxylic acid](/img/structure/B6121960.png)